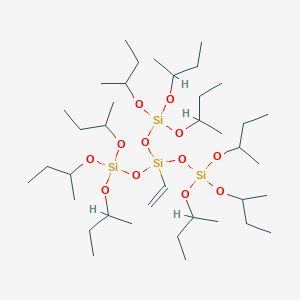

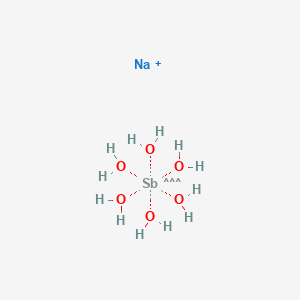

![molecular formula C30H26O12 B13834613 (2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)

(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

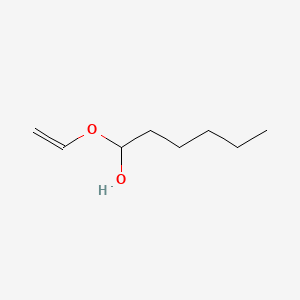

Procyanidin B3 is a type of proanthocyanidin, specifically a B-type procyanidin. It is a dimer of catechin, meaning it consists of two catechin molecules linked together. Procyanidin B3 is naturally found in various plants, including red wine, barley, beer, peach, and Jatropha macrantha . It is known for its antioxidant properties and has been identified as a hair-growth stimulant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Procyanidin B3 can be synthesized through the condensation of synthetic (2R,3S,4R or S)-leucocyanidin and (+)-catechin. This reaction occurs rapidly at pH 5 under ambient conditions, resulting in the formation of procyanidins B3 and B6 . Another method involves the use of octa-O-benzylated procyanidin B3, which is synthesized with high stereoselectivity through the condensation reaction between nucleophilic 5,7,3’,4’-tetrabenzylcatechin and electrophilic (2R,3S,4S)-3-acetoxy-5,7,3’,4’-tetrabenzyloxy-4-(2 .

Industrial Production Methods: Industrial production of procyanidin B3 typically involves extraction from natural sources such as grape seeds, cocoa, and other dark-colored berry fruits. The extraction process includes purification procedures to isolate the procyanidin molecule, followed by encapsulation to enhance stability .

Analyse Des Réactions Chimiques

Types of Reactions: Procyanidin B3 undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in condensation reactions, particularly in the formation of higher-order procyanidins .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of procyanidin B3 include leucocyanidin, catechin, and benzyl protecting groups. Reaction conditions often involve ambient temperature and specific pH levels, such as pH 5 for rapid condensation .

Major Products: The major products formed from the reactions of procyanidin B3 include higher-order procyanidins such as procyanidin B6 and procyanidin C2 .

Applications De Recherche Scientifique

Procyanidin B3 has a wide range of scientific research applications due to its antioxidant, anti-inflammatory, and anti-tumor properties. It is used in the following fields:

Chemistry: Procyanidin B3 is studied for its potential to stabilize food colors and prevent rancidity due to the oxidation of unsaturated fats .

Biology: In biological research, procyanidin B3 is investigated for its role in inhibiting apoptosis in primary chondrocytes and preventing cartilage degeneration in osteoarthritis models .

Medicine: Procyanidin B3 has shown promise in treating various diseases, including Alzheimer’s disease, diabetes, rheumatoid arthritis, and obesity . It also exhibits potential therapeutic benefits for cardiovascular diseases and cancer .

Industry: In the food industry, procyanidin B3 is used as a natural antioxidant to enhance the shelf life of products. It is also applied in cosmetics for its anti-aging properties .

Mécanisme D'action

Procyanidin B3 exerts its effects through several mechanisms. It is a selective inhibitor of histone acetyltransferase (HAT), specifically inhibiting p300 HAT-mediated acetylation of the androgen receptor . This inhibition can alleviate intervertebral disc degeneration by preventing the formation of the TLR4/MD-2 complex . Additionally, procyanidin B3 improves the intestinal environment by modulating gut microbiota and metabolites, which can reduce weight gain and improve insulin resistance in obesity and diabetes models .

Comparaison Avec Des Composés Similaires

Procyanidin B3 is part of a larger group of polyphenolic compounds known as procyanidins. Similar compounds include:

Procyanidin B1: Another B-type procyanidin dimer, consisting of catechin and epicatechin.

Procyanidin B2: A dimer of epicatechin.

Procyanidin C1: A trimer of catechin and epicatechin.

Compared to these similar compounds, procyanidin B3 is unique due to its specific dimeric structure and its potent antioxidant and anti-inflammatory properties .

Propriétés

Formule moléculaire |

C30H26O12 |

|---|---|

Poids moléculaire |

578.5 g/mol |

Nom IUPAC |

(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28-,29+/m0/s1 |

Clé InChI |

XFZJEEAOWLFHDH-HNTGQZGLSA-N |

SMILES isomérique |

C1[C@@H]([C@@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

SMILES canonique |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

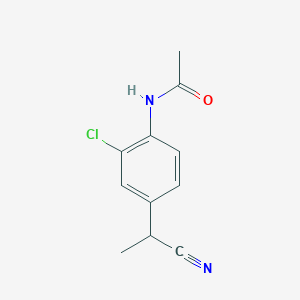

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate](/img/structure/B13834552.png)

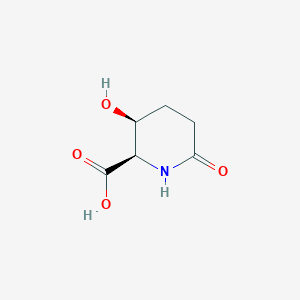

![6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B13834556.png)

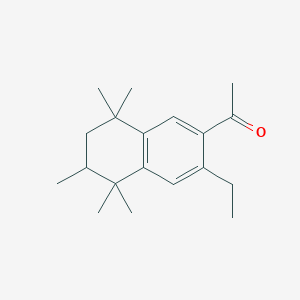

![5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate](/img/structure/B13834595.png)

![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)